N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide
Description
This compound features a benzamide core substituted with a 4-(trifluoromethyl) group at the para position. The sulfonamide bridge connects the benzamide to a 4-methylpyrimidin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine ring may contribute to target binding via hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3S/c1-12-10-11-23-18(24-12)26-30(28,29)16-8-6-15(7-9-16)25-17(27)13-2-4-14(5-3-13)19(20,21)22/h2-11H,1H3,(H,25,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMJRKCAGXVGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow researchers to study reaction mechanisms, particularly those involving nucleophilic substitution at the sulfonamide and amide groups. The compound can also undergo oxidation and reduction reactions, making it versatile for various synthetic pathways.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Anti-Angiogenic Properties : It has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial in cancer progression.
- DNA Interaction : The compound can bind to DNA, leading to alterations in replication and transcription processes that may inhibit cancer cell growth .
Medicine
The primary focus of medicinal research on this compound revolves around its anticancer potential. Studies have demonstrated its ability to inhibit tumor growth through various mechanisms:
- Inhibition of Tumor Growth : The compound's interaction with specific molecular targets can disrupt cellular processes essential for tumor survival.
- Potential as a Therapeutic Agent : Ongoing investigations aim to evaluate its efficacy in preclinical and clinical settings for cancer treatment .
Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further drug development .
Mechanistic Insights
Mechanistic studies have revealed that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways. This was demonstrated using flow cytometry and Western blot analysis to assess markers of apoptosis and cell cycle progression .
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit tyrosine kinases, which are crucial for cell signaling and growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pharmacological Activity
Anticancer and Antimicrobial Profiles
- Target Compound: No direct activity data provided, but analogs with trifluoromethyl groups (e.g., compound 31 in ) showed >50% inhibition of PD-L1 and activity against prostate cancer (PC-3) .
- Imidazole Derivatives (e.g., 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide): Exhibited antifungal and antibacterial activity, suggesting pyrimidine-to-imidazole swaps alter target specificity .
- Nitro-Substituted Analog: No activity reported, but nitro groups often correlate with cytotoxicity risks .
Enzyme Inhibition
Physicochemical Properties
Key Findings and Implications
Trifluoromethyl Advantage : The CF₃ group in the target compound balances lipophilicity and stability, contrasting with nitro analogs’ metabolic liabilities .
Sulfonamide Flexibility : Bulky substituents (e.g., diisobutyl) reduce solubility but may improve target affinity in hydrophobic pockets .
Biological Selectivity : Pyrimidine-based sulfonamides show distinct activity profiles compared to imidazole or isoxazole derivatives, underscoring the importance of heterocycle choice .
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(trifluoromethyl)benzamide, also known by its CAS number 4171102, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 461.5 g/mol. The compound features a trifluoromethyl group and a sulfamoyl moiety, which are crucial for its biological activity.
Research indicates that compounds containing sulfamoyl groups often exhibit kinase inhibition properties. These properties are significant in the treatment of various diseases, including cancer and inflammatory disorders. The presence of the pyrimidine ring enhances the compound's ability to interact with biological targets, potentially modulating enzyme activity related to cell signaling pathways.
Anticancer Activity
This compound has been studied for its anticancer properties . In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism may involve the modulation of specific kinases involved in cell growth and survival pathways.
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor . Specifically, its derivatives have been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition studies revealed moderate activity with IC50 values ranging from 27.04 to 106.75 µM for AChE, indicating potential for use in treating neurodegenerative diseases such as Alzheimer's disease .
Case Studies
- Cell Line Studies : In studies involving HepG2 and MonoMac6 cell lines, this compound exhibited cytotoxic effects at higher concentrations, suggesting a selective action against malignant cells while sparing normal cells .
- Molecular Docking Studies : Molecular docking simulations have indicated that the compound can bind effectively to active sites of target enzymes, supporting its role as a non-covalent inhibitor .
- Antimicrobial Activity : Preliminary tests against Mycobacterium tuberculosis showed that derivatives of this compound could inhibit bacterial growth, with minimum inhibitory concentrations (MICs) indicating moderate efficacy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H15F3N4O3S |
| Molecular Weight | 461.5 g/mol |
| IC50 (AChE) | 27.04 - 106.75 µM |
| IC50 (BuChE) | 58.01 - 277.48 µM |
| MIC (against M. tuberculosis) | ≥ 62.5 µM |
Q & A
Q. Basic Structural Characterization
- IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹ and benzamide C=O at ~1680 cm⁻¹) .
- NMR (¹H/¹³C): Confirms regiochemistry and substituent positions. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H⁺]⁺ peaks) and fragmentation patterns .
How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetic properties?
Advanced Structure-Activity Relationship (SAR)
The trifluoromethyl group enhances:
- Lipophilicity: Improves membrane permeability, as evidenced by logP calculations .
- Metabolic Stability: Reduces oxidative degradation in hepatic microsomal assays compared to non-fluorinated analogs .
- Target Affinity: Computational docking (e.g., AutoDock Vina) suggests stronger van der Waals interactions with hydrophobic enzyme pockets, such as bacterial acps-pptase .
What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Q. Advanced Data Analysis
- Assay Standardization: Replicate assays under controlled conditions (pH, temperature) to minimize variability .
- Purity Verification: Use HPLC-MS to confirm >95% purity, as impurities can skew IC₅₀ values .
- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization to confirm target binding .
How can molecular docking guide the optimization of this compound for specific enzyme targets?
Q. Advanced Computational Methods
- Target Selection: Prioritize enzymes with known sulfonamide sensitivity (e.g., PD-L1, acps-pptase) .
- Docking Workflow:
- ADMET Predictions: Use SwissADME to optimize solubility and reduce hepatotoxicity risks .
What synthetic modifications can improve yield and scalability for this compound?
Q. Advanced Process Optimization
- Catalytic Systems: Replace traditional bases with DMAP or DBU to accelerate coupling reactions .
- Flow Chemistry: Implement continuous flow reactors for the sulfonylation step, reducing reaction time from hours to minutes .
- High-Throughput Screening (HTS): Test solvent mixtures (e.g., THF/DMF) and temperatures to maximize efficiency .
How does the compound’s sulfamoyl linker impact its biological activity compared to ether or amine linkers?
Q. Advanced Comparative SAR
- Sulfamoyl vs. Ether: Sulfamoyl provides stronger hydrogen-bonding with enzyme active sites (e.g., ΔGbinding = -9.2 kcal/mol vs. -7.8 kcal/mol for ether analogs) .
- Metabolic Stability: Sulfonamides resist hydrolysis better than ester linkers in plasma stability assays (t₁/₂ > 120 min vs. < 30 min) .
- Crystallographic Evidence: X-ray co-crystals with acps-pptase (PDB: 6T2X) show direct coordination of the sulfonamide oxygen to Mg²⁺ ions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
